molecular formula C11H13NO2 B13665907 Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B13665907
M. Wt: 191.23 g/mol
InChI Key: JHOQUVAQXZJJPX-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate (CAS 126814-05-9) is a nitrogen-containing heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This ester derivative of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound should be stored sealed in a dry environment at 2-8°C . Heterocyclic compounds containing the pyridine moiety, such as this one, are of significant interest in advanced materials science and corrosion inhibition . Recent electrochemical studies on closely related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have demonstrated their exceptional performance as mixed-type corrosion inhibitors for carbon steel in acidic environments, achieving inhibition efficiencies of up to 97.7% . The adsorption of these molecules on metal surfaces follows the Langmuir isotherm model, involving both physisorption and chemisorption mechanisms . Furthermore, the fused cyclopenta[b]pyridine core structure is a privileged scaffold in pharmaceutical research for designing novel bioactive molecules, with applications explored in areas such as analgesics and anticancer agents . This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-7-12-10-5-3-4-8(9)10/h6-7H,2-5H2,1H3

InChI Key

JHOQUVAQXZJJPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCC2=NC=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach Using Sodium Alkoxide Catalysis

A prominent method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions such as sodium ethoxide or sodium methoxide. This method efficiently produces highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives including ethyl esters.

  • Reaction conditions: The reaction is typically conducted under reflux for approximately 2 hours.
  • Catalyst and reagent: Sodium alkoxide solution acts both as a reagent and catalyst.
  • Purification: Products are obtained in high purity without chromatographic techniques, using simple filtration and recrystallization.
  • Mechanism: The process involves a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone intermediate followed by nucleophilic attack by alkoxide anion, cyclization, and dehydration to form the heterocyclic ring system.

This method allows for tunable molecular complexity and diversity by varying the aromatic aldehyde and alkoxide components, enabling the synthesis of ethyl ester derivatives in excellent yields.

Oxidation of 2,3-Cyclopenteno Pyridine Derivatives

Another effective preparation route involves the oxidation of 2,3-cyclopenteno pyridine using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in aqueous media.

  • Typical procedure:
    • 2,3-Cyclopenteno pyridine (0.5 mmol) is mixed with Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and water (2.5 mL).
    • The mixture is stirred at 25°C for 24 hours.
    • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by flash column chromatography using ethyl acetate/petroleum ether mixtures.
  • Yield and characterization: This method yields the target compound in approximately 68–88% yield depending on scale, with detailed NMR and HRMS data confirming structure.
  • Scale-up: Larger scale reactions (e.g., 25 mmol substrate) require longer reaction times (up to 72 hours) and careful quenching with sodium thiosulfate to remove residual oxidants.

Substitution Reactions on 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The 4-position of the bicyclic pyridine can be functionalized via nucleophilic substitution starting from 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine:

  • Synthesis of 4-chloro derivative: Prepared by chlorination of the corresponding N-oxide with phosphorus oxychloride (POCl3) in refluxing 1,2-dichloroethane.
  • Substitution: The 4-chloro compound undergoes nucleophilic substitution with sodium alkoxides (e.g., sodium methoxide in methanol) at elevated temperatures (~100°C) for 24 hours to yield 4-alkoxy derivatives such as the ethyl ester.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Cyclocondensation with sodium alkoxide 2,5-Diarylidenecyclopentanone + propanedinitrile Sodium ethoxide/methoxide Reflux ~2 h High (>85) No chromatography needed; filtration & recrystallization
Oxidation of 2,3-cyclopenteno pyridine 2,3-Cyclopenteno pyridine Mn(OTf)2, t-BuOOH, H2O 25°C, 24–72 h 68–88 Flash chromatography purification
Nucleophilic substitution 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Sodium alkoxide (e.g., NaOMe) 100°C, 24 h ~90 Substitution at 4-position

Analytical Data Supporting the Preparation

Nuclear Magnetic Resonance (NMR)

  • [^1H NMR](pplx://action/followup): Characteristic signals include multiplets and doublets for aromatic and aliphatic protons, with signals corresponding to the ethyl ester group (quartet and triplet for CH2 and CH3).
  • [^13C NMR](pplx://action/followup): Signals for carbonyl carbons (~164–177 ppm), aromatic carbons, and aliphatic carbons of the cyclopentane ring and ethyl ester are observed.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular ion peaks consistent with the molecular formula of this compound confirm the identity and purity of the synthesized compound.

Melting Points and Physical Appearance

  • The compound typically appears as an off-white to yellow solid or oil with melting points reported in the range of 60–65°C depending on purity and preparation method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, thereby affecting various signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Several derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized, differing in substituent type and position:

Compound Name Substituents (Position) Key Features
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate Ethyl ester (C4) Reference compound; ester group enhances solubility and reactivity
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a) Phenyl (C4), thiophen-3-yl (C2) Aromatic substituents may increase π-π stacking interactions
4-(4-Chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b) 4-Cl-phenyl (C4), thiophen-3-yl (C2) Electron-withdrawing Cl group modifies electronic properties
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate Amino (C3), thieno ring fusion Thieno ring introduces sulfur; amino group enables hydrogen bonding

Key Observations :

  • Solubility : Ester groups (e.g., in the target compound) improve solubility in polar solvents compared to aryl-substituted analogs (5a–e) .

Ring Fusion and Heteroatom Variations

Variations in ring fusion positions and heteroatoms significantly impact molecular properties:

Compound Name Ring Fusion Position Heteroatoms/Functional Groups
Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate [b] 5-oxo (ketone) at C5
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate [c] 5-oxo (ketone) at C5
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine [d] Pyrimidine core (N at C1, C3)

Key Observations :

  • Ring Strain : [b]-fusion (target compound) creates a distinct ring geometry compared to [c]-fusion, affecting conformational stability .
  • Heteroatom Influence : Pyrimidine analogs (e.g., cyclopenta[d]pyrimidin-4-amine) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and basicity .

Functional Group Comparisons

Functional groups dictate reactivity and applications:

Compound Name Functional Group Potential Applications
This compound Ester (C4) Intermediate for amide synthesis
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate Amino (C3), thieno Chelation or metal-binding
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate Ketone (C5) Precursor for redox reactions

Key Observations :

  • Ester vs. Ketone : Esters are more hydrolytically stable than ketones under acidic conditions, making them preferable for certain synthetic pathways .
  • Amino Groups: Amino-substituted derivatives (e.g., ) are candidates for drug discovery due to their ability to form hydrogen bonds with biological targets .

Biological Activity

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound notable for its unique bicyclic structure, which comprises a pyridine ring fused to a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including hypoglycemic effects and inhibition of protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1). This article presents a detailed review of its biological activities, synthesis methods, and comparative analysis with related compounds.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • Structure : The compound features an ethyl ester functional group at the 4-position of the pyridine ring, influencing its chemical reactivity and biological activity.

Hypoglycemic Effects

Research indicates that this compound exhibits hypoglycemic properties, which can be beneficial in the management of diabetes. The mechanism involves modulation of glucose metabolism pathways, although the precise biochemical interactions require further elucidation.

Calcium Channel Antagonism

The compound has been identified as a calcium channel antagonist. This activity suggests potential applications in cardiovascular therapies by regulating calcium influx in cardiac and smooth muscle cells, thus influencing muscle contraction and vascular tone.

Inhibition of Protein Kinases

Notably, this compound acts as an inhibitor of FGFR1. This inhibition is significant in cancer research as FGFR1 is implicated in various malignancies. By targeting this receptor, the compound may hinder tumor growth and progression.

Comparative Analysis with Related Compounds

The following table summarizes comparative features of this compound with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2,3-Cyclopentenopyridine Similar bicyclic structureLacks ester functionality
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Contains a nitrile groupDifferent reactivity profile
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate Bromine substituentEnhanced electrophilicity
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Hydroxyl group presentDifferent biological activity

Synthesis Methods

The synthesis of this compound typically involves multicomponent condensation reactions. Common methods include:

  • Multicomponent Reactions : These reactions often utilize starting materials such as pyridines and cyclopentanes under controlled conditions to yield the desired product.
  • Industrial Production : Automated systems and continuous flow reactors are employed to enhance efficiency and yield in large-scale production.

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

  • Study on FGFR1 Inhibition : A study published in Organic & Biomolecular Chemistry evaluated various derivatives for their ability to inhibit FGFR1. This compound showed promising results as a selective inhibitor with potential applications in cancer therapy .
  • Hypoglycemic Activity Assessment : Another research focused on the metabolic effects of this compound demonstrated its capability to lower blood glucose levels in diabetic models .
  • Calcium Channel Activity Investigation : A pharmacological study investigated its role as a calcium channel antagonist, revealing mechanisms that could lead to therapeutic strategies for hypertension .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor molecules. For example, cyclocondensation of ethyl 2-aminocyclopentanecarboxylate with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the cyclopenta[b]pyridine core. Reaction optimization often requires controlled temperatures (e.g., 80–100°C) and catalysts like iodine or copper salts to enhance regioselectivity . Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR provide signals for the cyclopentane ring (δ 2.5–3.5 ppm for protons, δ 30–40 ppm for carbons) and the pyridine moiety (δ 7.0–8.5 ppm for aromatic protons). Key shifts include the ester carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 220.0974 for C12_{12}H14_{14}NO2_2) .
  • X-ray Crystallography : SHELX software is widely used for refining crystal structures, resolving bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Ethanol or methanol is recommended for biological assays .
  • Stability : Degrades under prolonged UV exposure or high humidity. Storage at –20°C in anhydrous conditions with desiccants preserves integrity >12 months .

Advanced Research Questions

Q. What reaction mechanisms enable functionalization of the cyclopenta[b]pyridine core?

  • Methodological Answer : The pyridine nitrogen and ester group are key reactivity sites:

  • Electrophilic Substitution : Chlorination at the 4-position (e.g., using POCl3_3) proceeds via a Friedel-Crafts-like mechanism, confirmed by 1^1H NMR loss of aromatic proton signals .
  • Nucleophilic Acyl Substitution : The ethyl ester undergoes hydrolysis to carboxylic acid under basic conditions (e.g., NaOH/EtOH), monitored by FT-IR (disappearance of ester C=O at ~1740 cm1^{-1}) .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Methodological Answer : SHELXL refines high-resolution X-ray data to resolve tautomerism or regiochemical ambiguities. For example, hydrogen bonding networks (e.g., N–H···O=C interactions) differentiate between keto-enol forms. R-factors <5% ensure reliability .

Q. How can contradictory synthetic yields or analytical data be reconciled?

  • Methodological Answer : Contradictions arise from:

  • Reagent Purity : Impure starting materials (e.g., <98% ethyl glycinate) reduce yields. LC-MS validation of precursors is essential .
  • Reaction Conditions : Microwave-assisted synthesis vs. conventional heating alters kinetics. Kinetic studies (e.g., time-resolved 1^1H NMR) optimize temperature and catalyst loading .

Q. What biological targets interact with this compound, and how are binding affinities measured?

  • Methodological Answer : Molecular docking and SPR (Surface Plasmon Resonance) identify interactions with enzymes like cytochrome P450 or kinases. For example, IC50_{50} values (e.g., 2.3 µM against COX-2) are determined via fluorescence polarization assays. Structural analogs show enhanced activity when substituents improve hydrophobic pocket fit .

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